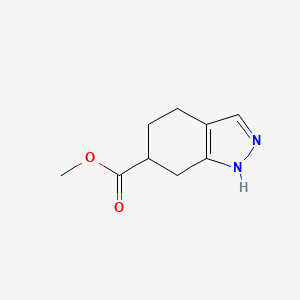

methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXZEBSPOSHKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354953-56-2 | |

| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate typically involves the following key steps:

Cyclization of Cyclohexanone Derivatives with Hydrazine Precursors:

The core tetrahydroindazole ring is constructed via condensation between cyclohexanone derivatives (often functionalized at the 6-position) and hydrazine or substituted phenylhydrazines. This cyclization proceeds under acidic or neutral conditions, often with heating to promote ring closure.Esterification at the 6-Carboxylate Position:

The carboxylate methyl ester group is introduced either by direct esterification of the corresponding carboxylic acid derivative using methanol under acidic catalysis or by employing methyl ester-containing cyclohexanone precursors in the initial condensation step.Optimization of Solvent and Temperature:

Common solvents include ethanol, methanol, or aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction temperatures range from ambient to reflux conditions (80–100°C), with reaction times varying between 12 to 24 hours depending on the scale and desired yield.Use of Catalysts and Additives:

Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid are often employed to facilitate cyclization and esterification. In some protocols, radical initiators like azobisisobutyronitrile (AIBN) are used for specific functionalization steps.

Industrial Production Methods

Industrial-scale synthesis of this compound follows similar synthetic principles but with process intensification for improved yield and purity:

Continuous Flow Reactors:

Use of continuous flow technology allows precise control of reaction parameters (temperature, pressure, residence time), enhancing reproducibility and scalability.Purification Techniques:

Crystallization, recrystallization, and chromatographic purification (e.g., flash chromatography) are standard to achieve high purity (>98%) suitable for pharmaceutical or research applications.Storage and Handling:

Due to sensitivity to moisture and light, the compound is stored at low temperatures (2–8°C) in sealed containers protected from light and moisture to maintain stability.

Representative Preparation Procedure (Literature-Informed)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Condensation | 6-methoxycarbonyl-cyclohexanone + hydrazine hydrate | Stirred in ethanol with catalytic HCl at reflux for 12 hours to form tetrahydroindazole intermediate |

| 2. Cyclization | Acid catalysis (HCl or p-TsOH), 80–100°C | Promotes ring closure to form the indazole core |

| 3. Esterification (if not pre-esterified) | Methanol, acid catalyst, reflux | Converts carboxylic acid to methyl ester |

| 4. Purification | Recrystallization from ethanol or chromatography | Yields pure this compound |

Analytical and Quality Control Data

| Analytical Technique | Purpose | Typical Results |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity > 98%, retention time specific to compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation | Characteristic chemical shifts confirming tetrahydroindazole ring and methyl ester |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak consistent with C9H12N2O2 (m/z ~ 180) |

| Melting Point Determination | Purity and identity check | Consistent melting point range reported in literature |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting Materials | 6-methoxycarbonyl-cyclohexanone, hydrazine hydrate | Purity > 98% recommended |

| Solvent | Ethanol, Methanol, DMF, THF | Polar solvents favored |

| Catalyst | HCl, p-Toluenesulfonic acid | Acid catalysis promotes cyclization |

| Temperature | 80–100°C | Reflux conditions typical |

| Reaction Time | 12–24 hours | Longer times may cause side reactions |

| Purification | Recrystallization, Chromatography | Essential for high purity |

| Yield | 60–75% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylate derivatives, while reduction can produce more saturated indazole compounds .

Scientific Research Applications

Synthesis Routes

The synthesis of this compound typically involves cyclization reactions from readily available starting materials such as amino acids. Common methods include:

- Cyclization of Amino Acid Derivatives : Under acidic or basic conditions to form the indazole ring.

- Purification Techniques : After synthesis, purification is achieved through recrystallization or chromatography to ensure high purity levels.

Biological Applications

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has shown promise in various biological applications:

Antimicrobial and Antiviral Properties

Research indicates that indazole derivatives possess significant antimicrobial and antiviral activities. This compound is being investigated for its potential to develop new therapeutic agents targeting infections and viral diseases .

Anticancer Activity

Studies have demonstrated that compounds with indazole structures can exhibit anticancer properties. This compound is being explored for its ability to inhibit cancer cell proliferation through various mechanisms.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for the development of new anti-inflammatory medications.

Industrial Applications

In addition to its biological significance, this compound serves as an important intermediate in the chemical industry:

Synthesis of Dyes and Pigments

The compound is utilized in the production of various dyes and pigments due to its reactive nature and ability to undergo substitution reactions.

Organic Synthesis

As a versatile building block in organic synthesis, it facilitates the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate are compared below with related indazole and heterocyclic derivatives.

Table 1: Structural and Functional Comparison

*Estimated based on parent acid.

†Calculated from molecular formula in .

Key Findings

Positional Isomerism : The placement of the carboxylic acid/ester group significantly impacts properties. For example, 3-carboxylic acid derivatives (e.g., BP 4668 ) may exhibit different hydrogen-bonding patterns compared to 6-substituted analogs, influencing solubility and target binding .

Ester vs.

Heterocyclic Core Variations : Replacement of the indazole core with benzoimidazole (e.g., ) introduces additional nitrogen atoms, altering electronic properties and possibly enhancing interactions with biological targets .

Substituent Effects : Bulky substituents (e.g., phenyl groups in ) increase molecular weight and may sterically hinder interactions, while hydroxy groups introduce polarity and hydrogen-bonding capacity .

Spectroscopic and Physical Data

- IR/NMR Trends : Analogs like the ethyl ester in show characteristic IR peaks for C=O (1715 cm⁻¹) and SO₂ (1130–1330 cm⁻¹), while the indazole core’s NH and aromatic protons appear at δ 10.15–10.25 ppm in NMR . Methyl esters typically exhibit sharp singlet peaks for the OCH₃ group near δ 3.8–4.0 ppm.

- Thermal Stability : Decomposition temperatures >300°C in related esters () suggest robustness under high-temperature conditions, a trait likely shared by the methyl ester .

Implications for Research and Development

The tetrahydroindazole scaffold is versatile, with modifications enabling tailored physicochemical and biological properties. For instance:

- Structural Analysis : Crystallographic data for analogs (e.g., ) highlight the importance of ring puckering (as discussed in ) in conformation-dependent activity .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound is characterized by its unique structure that combines a fused benzene and pyrazole ring. This structural feature is significant as it influences the compound's interaction with various biological targets.

Target Interactions

The compound exhibits a range of biological activities primarily through its interactions with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. By binding to the active site of COX-2, it reduces the production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.

Biochemical Pathways

This compound is involved in several biochemical pathways. It modulates the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. Additionally, it influences gene expression related to inflammatory responses and cellular metabolism .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Its structural analogs have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition of microbial growth .

Anticancer Effects

This compound has shown promise in cancer research. In vitro studies have indicated that it can delay the growth of cancer xenografts and exhibit cytotoxic effects on cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis underlines its potential as an anticancer agent .

In Vivo Studies

In animal models, the compound has demonstrated effective anti-inflammatory and anticancer effects at low doses without significant toxicity. For instance, studies utilizing carrageenan-induced edema models revealed that related indazole derivatives exhibited high anti-inflammatory activity with effective doses (ED50) around 3.5 mg/kg .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the indazole scaffold. Variations in these substituents can significantly alter the compound's potency against various biological targets. For example, certain modifications have led to enhanced COX-2 inhibitory activity and improved selectivity for cancer cell lines .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate?

- Methodology : The compound is synthesized via alkylation of the indazole core using sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) under reflux, followed by esterification . Optimization involves controlling reaction temperature (reflux vs. ambient) and stoichiometric ratios of iodomethane to improve yields (~44% reported). Post-synthetic purification employs column chromatography with gradients of ethyl acetate/hexane .

- Critical Analysis : Low yields may arise from incomplete deprotonation of the indazole nitrogen; alternative bases (e.g., LDA) or solvent systems (e.g., DMF) could be explored.

Q. How is the structure of this compound confirmed experimentally?

- Techniques : X-ray crystallography using SHELXL software for refinement (monoclinic space groups, R-factor < 0.05) . Complementary characterization includes - and -NMR to verify proton environments (e.g., methyl ester at δ ~3.8 ppm) and carbonyl carbons (δ ~170 ppm) .

- Challenges : Crystallization may require slow evaporation of DCM/MeOH mixtures; twinning or disorder in the tetrahydroindazole ring necessitates iterative refinement in SHELXL .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Approach : Screen for enzyme inhibition (e.g., human dihydroorotate dehydrogenase) using kinetic assays with UV-Vis monitoring of NADH depletion at 340 nm . Cytotoxicity is assessed via MTT assays on cancer cell lines (IC determination) .

- Data Interpretation : Compare activity to reference standards (e.g., teriflunomide for DHODH inhibition) and validate dose-response curves with triplicate replicates .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydroindazole ring inform structure-activity relationships (SAR)?

- Method : Apply Cremer-Pople puckering parameters to quantify ring non-planarity using crystallographic data. Calculate amplitude () and phase angle () to correlate puckering with steric or electronic effects on bioactivity .

- Example : A higher value (greater puckering) may enhance binding to flat active sites, as seen in DHODH inhibitors .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Troubleshooting : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from residual solvents or diastereomers. Use - COSY and HSQC to assign signals unambiguously. LC-MS can detect impurities from incomplete alkylation .

- Case Study : A 44% yield batch showed minor ester hydrolysis byproduct (carboxylic acid at δ ~12 ppm in -NMR), resolved via neutralization during workup .

Q. How do crystallographic challenges (e.g., twinning) impact structural refinement of this compound?

- Solution : Use SHELXL’s TWIN/BASF commands to model twinned data. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve accuracy. Validate with R < 0.05 and CC > 0.9 .

- Example : A hydrated form of a related indazole derivative required merging datasets from multiple crystals to resolve disorder in the tetrahydro ring .

Q. What computational methods complement experimental SAR studies for derivative design?

- Workflow : Perform DFT calculations (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potential maps. Docking studies (AutoDock Vina) predict binding modes to target enzymes, guiding synthesis of analogs with substituents at C-3 or C-4 .

- Validation : Correlate computed binding energies (ΔG) with IC values from enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.